molecular formula C11H20N2OS B14911837 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol

2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol

Cat. No.: B14911837
M. Wt: 228.36 g/mol
InChI Key: QSBICLWFPXQCDW-UHFFFAOYSA-N
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Description

2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol (CAS 1526218-69-8) is a chemical compound supplied with a certified purity of 98% and a molecular weight of 228.35 g/mol . Its molecular formula is C11H20N2OS, and it can be represented by the canonical SMILES string CC1=NC(CN(C)CCC(C)(C)O)=CS1 . This compound is part of the 2-aminothiazole-derived chemical space, a class of heterocycles recognized as a promising scaffold in medicinal chemistry and drug discovery research . The 2-aminothiazole nucleus is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib, and literature surveys document that various analogs exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines . As a research chemical, it is intended for use in vitro studies, including target identification, mechanism of action studies, and hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area .

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

2-methyl-4-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butan-2-ol

InChI

InChI=1S/C11H20N2OS/c1-9-12-10(8-15-9)7-13(4)6-5-11(2,3)14/h8,14H,5-7H2,1-4H3

InChI Key

QSBICLWFPXQCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN(C)CCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol typically involves multi-step organic reactions. One common method involves the alkylation of a thiazole derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Amine Substitution

The amino group at position 4 could be introduced via reductive amination , a method described in similar systems . For example:

  • Reductive Amination : A δ-keto ester or similar precursor reacts with an amine (e.g., a benzylamine derivative) under sodium triacetoxyborohydride (STAB) conditions to form the secondary amine. This step may yield diastereomers depending on stereochemistry .

  • Alkylation : The amine could undergo alkylation with a (2-methylthiazol-4-yl)methyl electrophile (e.g., via an SN2 reaction).

Thiazole Ring Formation

The thiazole moiety is likely synthesized separately and then attached to the main chain. Common thiazole-forming reactions include:

  • Condensation Reactions : Reaction of a thioamide or thioester with a ketone/amine precursor .

  • Cyclization : For example, Lawesson’s reagent converts lactams to thiolactams, which can undergo further transformations to form heterocycles .

Amino Group Reactivity

The amino group is a strong nucleophile and can participate in:

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation : Reaction with alkyl halides or epoxides (e.g., similar to the azetidine synthesis described in ).

  • Protonation : Under acidic conditions, the amine may act as a base or stabilize intermediates.

Hydroxyl Group Reactivity

The secondary alcohol (butan-2-ol) can undergo:

  • Oxidation : Conversion to a ketone (butan-2-one) using oxidizing agents like PCC or KMnO₄.

  • Protection : Conversion to an ether (e.g., via Williamson synthesis) or ester (e.g., via acid chlorides).

  • Dehydration : Formation of alkenes under acidic conditions.

Thiazole Ring Reactivity

The 2-methylthiazol-4-yl group may participate in:

  • Electrophilic Substitution : While less reactive than benzene, thiazoles can undergo substitution at activated positions.

  • Coordination Chemistry : Thiazoles can act as ligands in metal complexes.

Reductive Amination (Hypothetical Example)

A δ-keto ester reacts with an amine precursor in the presence of STAB to form the secondary amine. This step may involve protonation, hydride transfer, and imine reduction .

Reaction Table :

StepReagents/ConditionsKey Transformation
1δ-keto ester + amine + STABFormation of secondary amine via reductive amination
2Lawesson’s reagentConversion of lactam to thiolactam (if applicable)

Thiazole Ring Construction

The thiazole ring may form via a Hantzsch cyclization or similar method, where a thioamide reacts with a ketone to generate the heterocycle .

Mechanism Outline :

  • Nucleophilic Attack : Thioamide sulfur attacks carbonyl carbon.

  • Cyclization : Formation of the five-membered thiazole ring.

Stereochemical Control

Diastereoselectivity is critical in amine-containing compounds. For example, reductive amination in similar systems yielded diastereomers with varying biological activity, where the less active diastereomer was predominant .

Functionalization Efficiency

  • Alkylation : Epoxide intermediates can react with amines to form cyclic products, as seen in azetidine synthesis .

  • Thiazole Stability : Thiazole rings are generally stable under mild conditions but may degrade under harsh acidic/base conditions.

Biological Implications

While not directly studied, analogous thiazole derivatives have shown cytotoxic activity, suggesting potential applications in medicinal chemistry .

Table 2: Functional Group Transformations

Functional GroupReaction TypeReagents/ConditionsOutcome
Amino groupAcylationAcyl chloride + baseAmide formation
Hydroxyl groupOxidationPCC, KMnO₄Ketone formation
Thiazole ringElectrophilic substitutionElectrophile (e.g., halogen)Substituted thiazole

Scientific Research Applications

2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is a complex organic compound featuring a thiazole ring, with a molecular weight of approximately 228.35 g/mol. The thiazole component contributes to its unique chemical properties and potential biological activities. It is primarily used in medicinal chemistry as a building block in synthesizing various pharmaceutical agents.

Scientific Research Applications

  • Medicinal Chemistry 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol serves as a crucial building block in synthesizing pharmaceutical agents.
  • Biological Activity Investigations This compound has been investigated for its antimicrobial properties and its ability to interact with specific enzymes, potentially influencing their activity. The thiazole ring may facilitate interactions with biological targets, enhancing the compound's effectiveness in various applications. Studies have focused on the interaction of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol with various biological targets. The compound's mechanism of action likely involves binding to enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions facilitated by its thiazole ring. These interactions can lead to significant biological effects, including inhibition or activation of specific pathways.

Reagents Used in Synthesis

  • Oxidation Potassium permanganate is a common reagent used for oxidation reactions.
  • Reduction Hydrogen gas in the presence of palladium on carbon is used for reduction.
  • Substitution Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-olContains a similar thiazole ring and hydroxyl groupDifferent positioning of functional groups
2-Methyl-4-(methylamino)butan-2-olLacks thiazole ring; simpler structureMore straightforward synthesis and applications
3-Methyl-2-butanolHydroxyl group at a different carbon positionNo thiazole ring; primarily an alcohol

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Derivatives

Thiazole derivatives are widely studied for their pharmacological properties. Key comparisons include:

Table 1: Comparison of Thiazole-Based Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol C₁₀H₁₉N₂OS 227.34 Not reported Amino alcohol backbone, tertiary alcohol
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 Aromatic carboxylic acid, rigid structure
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Not reported Meta-substituted benzoic acid

Key Observations :

  • The target compound’s molecular weight is higher than simpler thiazole-carboxylic acids due to its aliphatic chain.
  • Unlike aromatic derivatives (e.g., benzoic acid analogs), its flexible amino alcohol structure may enhance solubility in polar solvents.

Amino Alcohol Analogs

Amino alcohols are critical in drug design for their dual functional groups. Comparisons include:

Table 2: Amino Alcohol Derivatives
Compound Name Molecular Formula Key Features Biological Relevance
2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol C₁₀H₁₉N₂OS Thiazole + tertiary alcohol Hypothesized enzyme inhibition
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate C₂₄H₃₀N₃O₃ Benzimidazole core, ester group Intermediate in antitumor agents
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid C₂₂H₂₆N₃O₃ Carboxylic acid derivative Improved solubility vs. ester

Key Observations :

  • The target compound lacks the benzimidazole or ester groups seen in analogs, suggesting divergent synthetic pathways and reactivity.
  • Its tertiary alcohol may reduce metabolic degradation compared to primary/secondary alcohols in related structures .

Biological Activity

2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is a complex organic compound with the molecular formula C11H20N2OSC_{11}H_{20}N_{2}OS and a molecular weight of approximately 228.36 g/mol. The unique structure of this compound, particularly the presence of a thiazole ring, contributes to its diverse biological activities, making it a significant subject of study in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Structure C11H20N2OS\text{Structure }\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{OS}

Key Features:

  • Thiazole Ring: The thiazole moiety is known for enhancing biological interactions, potentially influencing enzyme activity and receptor binding.
  • Hydroxyl Group: This functional group may facilitate hydrogen bonding, contributing to the compound's solubility and reactivity.

Antimicrobial Properties

Research indicates that 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
In a study examining the compound's antibacterial efficacy, it was found to exhibit comparable activity to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Enzyme Interaction

The compound has also been investigated for its ability to interact with specific enzymes. Research suggests that it may act as an inhibitor or modulator of enzyme activity, particularly those involved in metabolic pathways.

Mechanism of Action:
The thiazole ring enhances binding affinity through hydrophobic interactions and hydrogen bonding with active site residues of target enzymes. This interaction can lead to significant alterations in enzyme kinetics, impacting overall metabolic processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol. The following table summarizes similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
3-Methyl-4-(2-methylthiazol-5-yl)butan-2-olSimilar thiazole ringModerate antibacterial activity
2-Methyl-4-(methylamino)butan-2-olLacks thiazole ringLow antimicrobial activity
3-Methyl-2-butanolHydroxyl group at different positionPrimarily an alcohol

The presence of the thiazole ring in 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is pivotal for its enhanced biological properties compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling a 2-methylthiazole derivative with a brominated butanol precursor under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields intermediates, followed by purification via column chromatography . Catalysts like Ru complexes may enhance selectivity for tertiary amine formation, as seen in analogous amino-alcohol syntheses . Yield optimization requires monitoring pH (7–9) and temperature to minimize side products like nitrophenyl derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • 1H NMR : Look for signals at δ 4.11 ppm (NH proton) and δ 2.1–2.5 ppm (methyl groups on thiazole and butanol) .
  • IR : Peaks near 1611 cm⁻¹ (C=N stretch in thiazole) and 3533 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry : Use FABMS to detect the molecular ion (e.g., m/z 482.90 for a related thiazole-amino alcohol) and fragmentation patterns .

Q. How can researchers validate the purity of this compound, and what analytical standards apply?

  • Methodology :

  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 v/v) and UV detection at 254 nm. Purity >97% is achievable, as validated for structurally similar amines .
  • Melting Point : Compare observed mp (e.g., 139–140°C for a thiazole-benzoic acid analog) with literature values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiazole-containing amino alcohols?

  • Methodology : Discrepancies in IC₅₀ values (e.g., antiviral vs. cytotoxic effects) may arise from assay conditions. Standardize in vitro protocols:

  • Use HIV protease inhibition assays (see brecanavir’s thiazole-methoxybenzyl motif ).
  • Control for solvent effects (DMSO ≤0.1% v/v) and cell line viability (MTT assay) .
    • Data Reconciliation : Apply multivariate analysis to isolate structural contributors (e.g., methylthiazole vs. trifluoromethyl groups ).

Q. How does the stereochemistry of the butanol chain influence pharmacological activity, and what computational tools predict this?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., PPARδ agonists with thiazole-ethoxy motifs ).
  • X-ray Crystallography : Resolve crystal structures (monoclinic P21/c, a=7.494 Å, β=97.455°) to correlate conformation with activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >98%?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Use chiral Ru catalysts (e.g., [(η⁶-cymene)RuCl₂] with BINAP ligands) to achieve ee >95%, as demonstrated for amino-alcohol derivatives .
  • Continuous Flow Reactors : Optimize residence time (10–15 min) and pressure (2–3 bar) to reduce racemization .

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